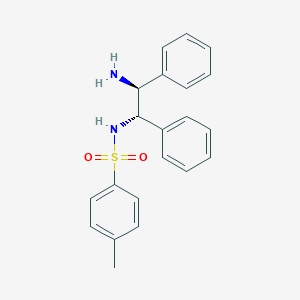

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Descripción general

Descripción

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (abbreviated as TsDPEN in some literature, though full nomenclature is retained here per requirements) is a chiral diamine ligand widely employed in asymmetric catalysis. Its structure features two phenyl groups and a tosyl (4-toluenesulfonyl) moiety, conferring rigidity and electron-withdrawing properties critical for enantioselective reactions . This compound is synthesized via tosylation of (1S,2S)-1,2-diphenylethylenediamine using p-toluenesulfonyl chloride, followed by purification via flash chromatography and recrystallization . Key applications include asymmetric transfer hydrogenation (ATH) of ketones and imines, where it coordinates with transition metals (e.g., Ru, Rh, Ir) to form catalysts achieving >99% enantiomeric excess (ee) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine typically involves the reaction of (1S,2S)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and improve efficiency, adhering to green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonamides.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonamides, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Catalysis in Asymmetric Synthesis

TsDPEN acts as a chiral ligand in metal-catalyzed reactions, facilitating asymmetric transformations. It has been utilized in:

- Cooperative Metal-Bronsted Acid Catalysis : This method allows for greener reductive amination processes using hydrogen gas, enhancing the efficiency and selectivity of the reactions .

- Synthesis of Pharmaceuticals : TsDPEN is instrumental in synthesizing complex pharmaceutical compounds such as Tolvaptan, a selective vasopressin V2-receptor agonist used to treat hyponatremia .

Reductive Amination

The compound is particularly effective in reductive amination reactions where it helps achieve high enantioselectivity. This process is crucial for producing various amines that are key intermediates in drug synthesis .

Synthesis of Natural Products

TsDPEN has been employed in the synthesis of natural products, including carboline alkaloids like keramamine C, which are derived from marine sources such as the Okinawan sponge Amphimedon sp. .

Case Study 1: Asymmetric Reductive Amination

In a study exploring the effectiveness of TsDPEN as a ligand for metal-catalyzed reductive amination, researchers demonstrated that its use significantly increased the yield and enantiomeric excess of the desired amine products. The cooperative catalytic system allowed for milder reaction conditions and reduced waste production compared to traditional methods .

Case Study 2: Synthesis of Tolvaptan

The application of TsDPEN in synthesizing Tolvaptan involved a multi-step process where it served as a chiral auxiliary. The resulting product exhibited high selectivity and purity, underscoring TsDPEN's role in pharmaceutical development .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand in metal-catalyzed reactions | High enantioselectivity |

| Reductive Amination | Facilitates formation of amines from carbonyl compounds | Improved yields and selectivity |

| Pharmaceutical Synthesis | Used in the production of drugs like Tolvaptan | Streamlined synthesis processes |

| Natural Product Synthesis | Aids in synthesizing complex natural compounds | Access to bioactive molecules |

Mecanismo De Acción

The mechanism by which (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The chiral environment provided by the compound induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products. The molecular targets include transition metals like palladium, platinum, and ruthenium, which are commonly used in catalytic processes.

Comparación Con Compuestos Similares

Structural Analogs

(1S,2S)-N,N′-Bis(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

- Structural Difference: Both amino groups are tosylated, increasing molecular weight (520.66 vs. 366.48) and steric bulk .

- Catalytic Impact: The bis-tosylated derivative shows reduced solubility in polar solvents, limiting its utility in homogeneous catalysis. However, it may enhance stability in heterogeneous systems. No direct catalytic performance data are available, but its higher molecular weight suggests altered coordination dynamics with metals .

(1R,2R)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

- Stereochemical Difference : The enantiomeric (1R,2R) configuration yields opposite stereoselectivity in catalysis. For example, in ATH of ketones, (1R,2R)-configured ligands produce the mirror-image alcohol product with comparable ee (>99%) .

- Synthesis Cost : Both enantiomers are commercially available, but their prices vary depending on synthetic routes. (1S,2S) is more commonly used in industrial settings due to established protocols .

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine

- Functional Group Difference : Methoxy substituents replace tosyl groups, introducing electron-donating effects.

- Catalytic Impact : The methoxy derivative exhibits weaker metal-ligand coordination, leading to lower enantioselectivity (e.g., 57% ee with Ir vs. 95% ee with Rh-TsDPEN) in ketone hydrogenation .

Catalytic Performance in Metal Complexes

Ruthenium-Based Catalysts

- (1S,2S)-TsDPEN-Ru: Achieves 99.2% ee and 96.4% yield in ATH of 2-chloro-1-(2,4-dichlorophenyl)ethanone . Immobilized Ru-TsDPEN on silica supports retains >99% ee after 10 cycles, highlighting superior recyclability .

- Comparison with Polymeric TsDPEN Analogs : A styrene-p-sulfonyl derivative immobilized in a polymer matrix shows slower reaction rates (96% conversion after 72 hours vs. <24 hours for silica-supported Ru-TsDPEN) and poor recyclability .

Rhodium vs. Iridium Complexes

- Rhodium-TsDPEN: Delivers up to 95% ee in acetophenone ATH, outperforming Ir-TsDPEN (57% ee) due to stronger Rh–N bonding and optimized transition-state geometry .

- Iridium-TsDPEN: Limited to moderate ee values but useful in specialized substrates where Rh is incompatible .

Industrial Viability

- Cost : Transition metals (Ru, Rh) and ligand synthesis contribute to high costs. TsDPEN’s immobilization on silica reduces metal leaching, improving cost-efficiency for large-scale processes .

- Availability : (1S,2S)-TsDPEN is commercially accessible (CAS 167316-27-0) with ≥97% purity, while bis-tosylated and methoxy analogs require custom synthesis .

Data Tables

Table 1: Structural and Catalytic Comparison of TsDPEN Analogs

Table 2: Metal-Dependent Performance of TsDPEN Complexes

| Metal | Substrate | ee (%) | Reaction Time | Recyclability | Reference |

|---|---|---|---|---|---|

| Ru | Aromatic ketones | >99 | 6–24 hours | 10 cycles | |

| Rh | Acetophenone | 95 | 12 hours | 5 cycles | |

| Ir | Aliphatic ketones | 57 | 24 hours | Not reusable |

Actividad Biológica

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly referred to as TSDPEN, is a chiral diamine that has garnered attention in the field of asymmetric synthesis and catalysis. This article explores its biological activity, applications in catalysis, and relevant research findings.

- Molecular Formula : C21H22N2O2S

- Molecular Weight : 366.48 g/mol

- Melting Point : 128-131 °C

- Boiling Point : 537.3 ± 60.0 °C (predicted)

- Appearance : White to slightly yellow crystalline powder

- Optical Rotation : +29° (c=1 in Chloroform) .

Catalytic Applications

TSDPEN is primarily utilized as a chiral ligand in metal-catalyzed reactions. Its biological activity is closely linked to its role as a catalyst in various asymmetric transformations:

- Asymmetric Reductive Amination : TSDPEN has been employed in cooperative metal-Bronsted acid catalyzed reductive amination reactions. This process allows for the synthesis of amines from carbonyl compounds and amines using hydrogen gas, showcasing high enantioselectivity .

- Synthesis of Pharmaceuticals : TSDPEN serves as a catalyst in the synthesis of several biologically active compounds, including:

Mechanistic Insights

Research indicates that TSDPEN facilitates reactions through its ability to stabilize transition states and enhance reaction rates due to its chiral nature. The ligand's structure allows for effective coordination with metal catalysts, which is crucial for achieving high enantioselectivity in reactions .

Case Studies

Several studies have demonstrated the effectiveness of TSDPEN in various catalytic applications:

- Study on Asymmetric Synthesis : A study published in Chemical Reviews highlighted TSDPEN's role in synthesizing complex molecules with high stereochemical control. The reaction conditions were optimized to achieve yields exceeding 90% with enantiomeric excess (ee) values ranging from 85% to 99% .

- Applications in Organocatalysis : Research involving carbohydrate-based organocatalysts has shown that TSDPEN can be combined with other chiral agents to enhance catalytic efficiency and selectivity. This combination has led to improved yields and stereoselectivity in various reactions .

Comparative Analysis

The following table summarizes the key properties and applications of TSDPEN compared to other common chiral ligands:

| Property/Application | TSDPEN | Other Chiral Ligands |

|---|---|---|

| Molecular Weight | 366.48 g/mol | Varies (e.g., BINAP ~ 380 g/mol) |

| Melting Point | 128-131 °C | Varies |

| Optical Rotation | +29° | Varies |

| Enantioselectivity (ee) | Up to 99% | Varies |

| Key Applications | Reductive amination, Tolvaptan synthesis | Various asymmetric syntheses |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine, and what key reaction parameters influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves sulfonylation of (1S,2S)-1,2-diphenylethylenediamine using 4-toluenesulfonyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions .

- Temperature : Maintain 0–5°C during sulfonylation to prevent racemization .

- Base : Triethylamine is critical for neutralizing HCl byproducts, ensuring high yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the enantiomerically pure product (>99% ee) .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats, safety goggles). Avoid prolonged exposure to air or humidity, which may hydrolyze the sulfonamide group .

- Stability monitoring : Regular NMR (1H, 13C) and chiral HPLC analysis detect degradation or racemization .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Core techniques :

- NMR : Compare experimental 1H/13C shifts with literature data (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 5.1–5.3 ppm) .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm enantiopurity .

- Contradiction resolution : Discrepancies in NH proton signals may arise from solvent polarity or hydrogen bonding. Cross-validate with IR (sulfonamide S=O stretch at ~1350 cm⁻¹) or X-ray crystallography .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer :

- Experimental design : Compare catalytic performance (e.g., enantioselective aldol reactions) with its (1R,2R) enantiomer. Use kinetic studies (e.g., Eyring plots) to assess steric/electronic effects of the sulfonamide group .

- Data analysis : Correlate turnover frequency (TOF) and enantiomeric excess (ee) of products with the ligand’s dihedral angle (X-ray/DFT analysis) .

Propiedades

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFIWYXBIHPIP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425045 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167316-27-0 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.